molecular formula C16H21N5O B2632468 1-(4-(pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one CAS No. 1257548-87-0

1-(4-(pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one

Cat. No.: B2632468
CAS No.: 1257548-87-0
M. Wt: 299.378
InChI Key: RYWXYOTZJPZMNK-UHFFFAOYSA-N
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Description

1-(4-(pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a pyrrole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple heterocyclic rings in its structure suggests that it may exhibit unique chemical and biological properties.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive molecules.

    Pharmacology: Research may focus on its interaction with various biological targets, including receptors and enzymes.

    Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one typically involves multi-step organic reactions. One common synthetic route may include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Piperazine Ring Formation: The piperazine ring can be introduced by reacting the pyrimidine derivative with ethylenediamine under controlled conditions.

    Pyrrole Ring Introduction: The pyrrole ring can be added through a reaction involving a suitable pyrrole precursor and the intermediate compound containing the pyrimidine and piperazine rings.

    Final Coupling Reaction: The final step involves coupling the intermediate with a butanone derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Mechanism of Action

The mechanism of action of 1-(4-(pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The pathways involved could include signal transduction pathways, enzyme inhibition, or receptor agonism/antagonism.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(pyrimidin-2-yl)piperazin-1-yl)-4-(1H-indol-1-yl)butan-1-one: Similar structure but with an indole ring instead of a pyrrole ring.

    1-(4-(pyrimidin-2-yl)piperazin-1-yl)-4-(1H-imidazol-1-yl)butan-1-one: Similar structure but with an imidazole ring instead of a pyrrole ring.

Uniqueness

1-(4-(pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is unique due to the combination of its three heterocyclic rings, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

IUPAC Name

1-(4-pyrimidin-2-ylpiperazin-1-yl)-4-pyrrol-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c22-15(5-3-10-19-8-1-2-9-19)20-11-13-21(14-12-20)16-17-6-4-7-18-16/h1-2,4,6-9H,3,5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWXYOTZJPZMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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